4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one
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Overview
Description
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one is a synthetic organic compound belonging to the class of pyranones This compound is characterized by the presence of two hydroxyphenyl groups attached to a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one typically involves the condensation of appropriate phenolic compounds with pyranone precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the pyranone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, halogenated derivatives, and alkylated derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . It interacts with molecular targets such as cyclooxygenase enzymes and reactive oxygen species, leading to its biological effects .
Comparison with Similar Compounds
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one can be compared with other similar compounds, such as bisphenol A (2,2-bis(4-hydroxyphenyl)propane) and bisphenol S (bis(4-hydroxyphenyl)sulfone) . Unlike bisphenol A, which is known for its endocrine-disrupting properties, this compound exhibits distinct chemical reactivity and biological activity . The unique structure of the pyranone ring in this compound contributes to its specific interactions and applications .
List of Similar Compounds
- Bisphenol A (2,2-bis(4-hydroxyphenyl)propane)
- Bisphenol S (bis(4-hydroxyphenyl)sulfone)
- Bisphenol F (4,4’-methylenediphenol)
- Bisphenol AF (2,2-bis(4-hydroxyphenyl)hexafluoropropane)
Properties
CAS No. |
2419398-96-0 |
---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.3 |
Purity |
95 |
Origin of Product |
United States |
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